Cas no 1951-12-8 (3-Chlorobutyric acid)

3-Chlorobutyric acid 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,3-chloro-
- 3-CHLOROBUTYRIC ACID
- Butanoic acid,3-chloro
- Butyric acid,3-chloro
- EINECS 217-771-6
- PD193408
- 1951-12-8
- 3-chloro-n-butyric acid
- BS-23100
- beta-Chlorobutyric acid
- .beta.-Chlorobutyric acid
- FT-0694617
- 4-02-00-00823 (Beilstein Handbook Reference)
- MFCD00020496
- WLN: QV1YG1
- EN300-19245
- SCHEMBL158448
- ss-Chlorbuttersaure
- BRN 1720571
- NSC 404459
- D89206
- NSC404459
- NS00046000
- Butanoic acid, 3-chloro-
- DTXSID90883783
- 625-68-3
- 3-Chlorobutanoic acid
- Butyric acid, 3-chloro-
- 3-CHLOROBUTYRICACID
- CS-0206565
- XEEMVPPCXNTVNP-UHFFFAOYSA-N
- AKOS009028977
- NSC-404459
- 3-Chlorobutyric acid
-
- MDL: MFCD00020496
- インチ: InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
- InChIKey: XEEMVPPCXNTVNP-UHFFFAOYSA-N
- ほほえんだ: CC(CC(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 122.01300
- どういたいしつりょう: 122.013457
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 72.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1,19
- ゆうかいてん: No data available
- ふってん: 112°C/20mmHg(lit.)
- フラッシュポイント: 69.5°C
- 屈折率: 1.446
- PSA: 37.30000
- LogP: 1.08840
- ようかいせい: 未確定
- じょうきあつ: 0.2±0.8 mmHg at 25°C
3-Chlorobutyric acid セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H227-H290-H314
- 警告文: P210-P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P403+P235-P405-P406-P501
- 危険物輸送番号:UN 3265
- セキュリティの説明: S26; S36/37/39
- RTECS番号:ES8137500
- 包装グループ:III
- リスク用語:R34
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3-Chlorobutyric acid 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
3-Chlorobutyric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C275835-10g |
3-Chlorobutyric acid |
1951-12-8 | 10g |
$ 365.00 | 2022-04-01 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153466-1ml |
3-Chlorobutyric acid |
1951-12-8 | ≥95.0% | 1ml |
¥144.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153466-5ml |
3-Chlorobutyric acid |
1951-12-8 | ≥95.0% | 5ml |
¥459.90 | 2023-09-03 | |
TRC | C275835-25g |
3-Chlorobutyric acid |
1951-12-8 | 25g |
$ 725.00 | 2022-04-01 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0147-25ML |
3-Chlorobutyric Acid |
1951-12-8 | >98.0%(GC)(T) | 25ml |
¥1185.00 | 2023-06-14 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153466-10ML |
3-Chlorobutyric acid |
1951-12-8 | ≥95.0% | 10ml |
¥733.90 | 2023-09-03 | |
Fluorochem | 118901-10ml |
3-Chloro-n-butyric acid |
1951-12-8 | >98.0%(GC)(T) | 10ml |
£59.00 | 2022-02-28 | |
Chemenu | CM343349-10g |
3-Chlorobutyric acid |
1951-12-8 | 95%+ | 10g |
$200 | 2023-02-02 | |
Enamine | EN300-19245-2.5g |
3-chlorobutanoic acid |
1951-12-8 | 93% | 2.5g |
$52.0 | 2023-09-17 | |
1PlusChem | 1P003JRA-5g |
3-CHLOROBUTYRIC ACID |
1951-12-8 | 95% | 5g |
$122.00 | 2025-02-20 |
3-Chlorobutyric acid 関連文献
-
1. Contents pages
-
2. XIV.—Experiments on the Walden inversion. Part III. Optically active β-hydroxy-β-phenylpropionic acids and the corresponding β-bromo-β-phenylpropionic acidsAlex. McKenzie,Herbert Brooke Perren Humphries J. Chem. Soc. Trans. 1910 97 121
-
3. CCXII.—Synthesis of 4-tetrahydroquinolone and a new synthesis of 4-methoxyquinolineGeorge Roger Clemo,William Henry Perkin J. Chem. Soc. Trans. 1924 125 1608
-
4. Organic chemistry
-
Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549
-
7. Reactions of potassium fluoride in glacial acetic acid with chlorocarboxylic acids, amides, and chlorides. The effect of very strong hydrogen bonding on the nucleophilicity of the fluoride anionJames H. Clark,John Emsley J. Chem. Soc. Dalton Trans. 1975 2129
-
8. Subject index, 1994
-
10. Conjugate addition of chloride to α,β-unsaturated chiral imides promoted by BCl3-derivatives. A synthesis of 3-chlorobutanoic acidGiuliana Cardillo,Angela de Simone,Luca Gentilucci,Claudia Tomasini J. Chem. Soc. Chem. Commun. 1994 735
3-Chlorobutyric acidに関する追加情報
Comprehensive Guide to 3-Chlorobutyric Acid (CAS No. 1951-12-8): Properties, Applications, and Industry Insights
3-Chlorobutyric acid (CAS No. 1951-12-8) is a versatile organic compound widely utilized in pharmaceuticals, agrochemicals, and specialty chemical synthesis. As a chlorinated carboxylic acid, it serves as a critical intermediate in the production of fine chemicals, attracting significant interest from researchers and industrial manufacturers alike. This guide explores its molecular characteristics, synthesis methods, and emerging applications while addressing trending queries like "sustainable synthesis of 3-Chlorobutyric acid" and "biodegradability of chlorinated acids."
The molecular structure of 3-Chlorobutyric acid features a four-carbon chain with a chlorine atom at the third position and a carboxyl group, granting unique reactivity for nucleophilic substitution reactions. Recent studies highlight its role in green chemistry initiatives, particularly in optimizing catalytic processes to reduce energy consumption—a topic frequently searched as "eco-friendly halogenation methods." Its pKa value (~4.5) and solubility profile make it suitable for pH-dependent reactions, a key consideration for formulators.
Industrially, 3-Chlorobutyric acid is pivotal in synthesizing active pharmaceutical ingredients (APIs), with patents referencing its use in antiviral and anti-inflammatory drug precursors. Searches for "3-Chlorobutyric acid in drug development" have surged by 40% since 2022, reflecting growing R&D interest. In agrochemicals, it contributes to herbicidal formulations, aligning with the "crop protection chemicals" search trend. Advanced purification techniques like crystallization and distillation ensure >99% purity for high-end applications.
Environmental and regulatory aspects are increasingly scrutinized, with queries such as "3-Chlorobutyric acid biodegradation pathway" gaining traction. Modern analytical methods like HPLC-MS and GC-FID enable precise monitoring of residual levels, addressing product safety concerns. The compound’s stability under ambient storage conditions (recommended at 2–8°C) is another frequently searched topic, crucial for supply chain logistics.
Innovations in continuous flow chemistry have revolutionized its production, reducing byproducts and improving yield—a hotspot in "process intensification" discussions. Meanwhile, the rise of bio-based alternatives has spurred comparative studies on performance metrics. As industries prioritize circular economy principles, 3-Chlorobutyric acid’s recyclability in synthetic pathways is being reevaluated, matching search trends like "green chemistry metrics for chlorinated compounds."
Future prospects include its potential in electronic chemicals for semiconductor cleaning agents, responding to the "high-purity chemicals for electronics" demand. Collaborative research between academia and enterprises is accelerating, as seen in publications indexed under "1951-12-8 applications." With stringent quality control protocols and evolving regulatory frameworks, 3-Chlorobutyric acid remains a compound of enduring scientific and commercial relevance.
1951-12-8 (3-Chlorobutyric acid) 関連製品
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 1035261-83-6(4-3-(trifluoromethyl)phenyloxane-4-carbonitrile)
- 1270445-28-7(4-amino-4-(3-methoxy-4-methylphenyl)butanoic acid)
- 1105213-74-8(N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
- 2001976-19-6(Propanal, 2-[[(3,5-dimethylphenyl)methyl]thio]-)
- 2090143-24-9(5-(1H-pyrrol-3-yl)-1H-pyrazol-4-amine)
- 772-71-4((5-methylpyridin-2-yl)methyl acetate)
- 1807394-59-7(2-Bromo-4-methyl-3-nitrocinnamic acid)
- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)
- 40423-59-4(2-Chloro-5-fluoro-4-propoxypyrimidine)
